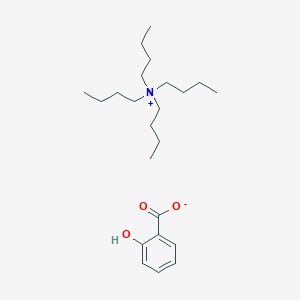

2-hydroxybenzoate;tetrabutylazanium

Beschreibung

2-Hydroxybenzoate (salicylate) is the conjugate base of 2-hydroxybenzoic acid, characterized by a hydroxyl group at the ortho position of the benzene ring. It is widely studied for its biological roles, including antimicrobial and anti-inflammatory activities. Tetrabutylazanium refers to the tetrabutylammonium cation ([N(C₄H₉)₄]⁺), commonly associated with counterions like perchlorate (ClO₄⁻), nitrate (NO₃⁻), or hydroxide (OH⁻). It is utilized in organic synthesis as a phase-transfer catalyst and ion-pairing agent.

Eigenschaften

IUPAC Name |

2-hydroxybenzoate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-4-2-1-3-5(6)7(9)10/h5-16H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRWGKGPUFESNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrabutylammonium Salicylate can be synthesized through the reaction of tetrabutylammonium hydroxide with salicylic acid. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the quaternary ammonium salt.

Industrial Production Methods

In industrial settings, the production of Tetrabutylammonium Salicylate involves the large-scale reaction of tetrabutylammonium hydroxide with salicylic acid under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrabutylammonium Salicylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: It can participate in substitution reactions where the salicylate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Wissenschaftliche Forschungsanwendungen

Tetrabutylammonium Salicylate is widely used in scientific research, particularly in the field of proteomics. Its applications include:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in the study of biological systems and processes.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which Tetrabutylammonium Salicylate exerts its effects involves its interaction with biological molecules. It can bind to proteins and other macromolecules, affecting their structure and function. The specific molecular targets and pathways involved depend on the context of its use in research and applications.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Substituent Position : The ortho hydroxyl group in 2-hydroxybenzoate reduces cytotoxicity compared to the para-substituted 4-hydroxybenzoate, which forms stronger DNA interactions.

- Functional Groups: Nitro or amino groups at meta/para positions (e.g., 3-nitrobenzoate) abolish bioreporter activation, highlighting the specificity of ortho-substituted derivatives.

Chemotactic and Metabolic Behavior

- In Pseudomonas putida, 2-hydroxybenzoate induces a weak chemotactic response (optimal at 10 mM), contrasting sharply with shikimate and quinate, which trigger strong responses.

- The magnitude of chemotaxis correlates with ligand-binding affinity (KD), suggesting structural constraints in receptor interactions.

Tetrabutylazanium and Related Quaternary Ammonium Salts

Physicochemical and Functional Comparisons

Table 2: Properties of Tetrabutylazanium Salts

Key Insights :

- Counterion Impact : Perchlorate salts pose oxidation risks, limiting their use in reactive environments. Hydroxide derivatives are preferred for analytical applications but require careful handling due to corrosivity.

- Thermal Stability : Nitrate salts exhibit moderate stability, making them suitable for catalytic reactions under mild conditions.

Comparison with Shorter-Chain Quaternary Ammonium Salts

- Tetramethylammonium Salts : Smaller size enhances solubility in polar solvents but reduces efficacy as phase-transfer catalysts compared to bulkier tetrabutyl analogs.

- Safety : Tetrabutylazanium salts generally exhibit lower acute toxicity than trimethylammonium derivatives, which are associated with neurotoxic effects.

Q & A

Q. What are the standard synthetic routes for preparing 2-hydroxybenzoate;tetrabutylazanium, and how are purity and structural integrity validated?

Methodological Answer:

- Synthesis : Typically, tetrabutylammonium salts are synthesized via metathesis reactions. For example, reacting tetrabutylammonium bromide with silver 2-hydroxybenzoate in anhydrous acetone under nitrogen yields the target compound via precipitation of AgBr .

- Characterization :

- Elemental Analysis (CHN) : Determines empirical formula consistency (e.g., deviations <0.3% indicate purity) .

- UV-Vis Spectroscopy : Identifies π→π* transitions in the 2-hydroxybenzoate moiety (e.g., λmax ~300 nm) .

- NMR : <sup>1</sup>H NMR in CDCl3 resolves tetrabutylazanium protons (δ 0.9–1.6 ppm) and aromatic protons from 2-hydroxybenzoate (δ 6.6–8.0 ppm).

Q. How can the solubility and thermal stability of this compound be systematically evaluated?

Methodological Answer:

- Solubility : Perform gravimetric analysis in solvents (e.g., DMSO, THF, water) at 25°C. Monitor mass loss after vacuum drying to quantify solubility limits .

- Thermal Stability :

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystalline this compound influence its supramolecular assembly, and what analytical tools are critical for resolving these interactions?

Methodological Answer:

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R2<sup>2</sup>(8) motifs between 2-hydroxybenzoate anions). Tools like Mercury or PLATON facilitate pattern identification .

- X-ray Diffraction : High-resolution data (≤0.8 Å) collected at 100 K using Mo-Kα radiation (λ=0.71073 Å) enable precise H-atom positioning. SHELXL refines anisotropic displacement parameters to model thermal motion .

- Challenges : Disordered tetrabutylazanium chains complicate electron density maps. Apply restraints (e.g., SIMU/DELU in SHELXL) to model plausible conformations .

Q. When crystallographic refinement of this compound reveals conflicting displacement parameters, how should researchers reconcile these discrepancies?

Methodological Answer:

- Data Validation : Use checkCIF (via IUCr) to flag ADPs (Ueq) anomalies. High Uiso values (>0.1 Ų) may indicate disorder or twinning .

- Twinning Analysis : If Rint > 0.05, test for twinning via Hooft/Y statistics in PLATON. For pseudo-merohedral twins, refine using TWIN/BASF commands in SHELXL .

- Alternative Models : Compare Bayesian vs. least-squares refinement (e.g., using JANA2020) to assess parameter stability .

Q. How does ion-pairing behavior of this compound in nonpolar solvents affect its catalytic activity, and what techniques quantify this interaction?

Methodological Answer:

- Conductivity Measurements : Use a conductivity meter in THF/toluene mixtures. Low Λm values (<10 μS/cm) indicate tight ion pairs, reducing nucleophilicity .

- NMR Titrations : Monitor <sup>1</sup>H chemical shifts of 2-hydroxybenzoate upon adding crown ethers (e.g., 18-crown-6). Deshielding of aromatic protons confirms cation-anion dissociation .

- DFT Calculations : Optimize ion-pair geometries at the B3LYP/6-311+G(d,p) level. Calculate binding energies (ΔG) to correlate with experimental reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.